molecular formula C22H24N6S B495355 1-BENZYL-2-{[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE

1-BENZYL-2-{[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE

Cat. No.: B495355
M. Wt: 404.5g/mol
InChI Key: QPKSRSJQNLJHDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BENZYL-2-{[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzimidazole core, a benzyl group, a cyclohexyl group, and a tetrazole ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 1-BENZYL-2-{[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Benzyl Group: The benzimidazole core can be alkylated using benzyl halides in the presence of a base such as potassium carbonate.

    Cyclohexyl Group Addition:

    Tetrazole Ring Formation: The tetrazole ring can be synthesized by the reaction of an appropriate nitrile with sodium azide under acidic conditions.

    Sulfur Linkage: The final step involves the formation of the sulfanylmethyl linkage, which can be achieved by reacting the intermediate with a suitable thiol reagent.

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-BENZYL-2-{[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the tetrazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of specific bonds, resulting in the formation of smaller fragments or derivatives.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases, including infections and cancer.

    Industry: It can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-BENZYL-2-{[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of specific biochemical pathways. The presence of the tetrazole ring and other functional groups may contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

1-BENZYL-2-{[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE can be compared with other similar compounds, such as:

    Benzimidazole Derivatives: Compounds with a benzimidazole core, which may exhibit similar biological activities and chemical reactivity.

    Tetrazole Derivatives: Compounds containing a tetrazole ring, known for their potential as bioisosteres of carboxylic acids in drug design.

    Sulfur-Containing Compounds: Compounds with sulfur linkages, which may have unique chemical and biological properties.

The uniqueness of this compound lies in its combination of these functional groups, which may result in distinct chemical reactivity and biological activities compared to other similar compounds.

Properties

Molecular Formula

C22H24N6S

Molecular Weight

404.5g/mol

IUPAC Name

1-benzyl-2-[(1-cyclohexyltetrazol-5-yl)sulfanylmethyl]benzimidazole

InChI

InChI=1S/C22H24N6S/c1-3-9-17(10-4-1)15-27-20-14-8-7-13-19(20)23-21(27)16-29-22-24-25-26-28(22)18-11-5-2-6-12-18/h1,3-4,7-10,13-14,18H,2,5-6,11-12,15-16H2

InChI Key

QPKSRSJQNLJHDG-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C(=NN=N2)SCC3=NC4=CC=CC=C4N3CC5=CC=CC=C5

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)SCC3=NC4=CC=CC=C4N3CC5=CC=CC=C5

Origin of Product

United States

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